molecular formula C8H12N2O B8081804 (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide

(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B8081804
M. Wt: 152.19 g/mol
InChI Key: SCQSHSJVMGGQKR-JRTVQGFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide (CAS 887341-00-6) is a chiral bicyclic β-amino acid derivative of high value in scientific research. This compound is supplied as a white to off-white powder with a verified purity of 99% or higher . Its defined stereochemistry and functional groups make it a versatile building block and a critical intermediate in organic and medicinal chemistry. It is prominently used in the synthesis of complex molecules and has been identified as a key chiral precursor in the preparation of enantiomerically pure heterocycles, such as pyrimido[2,1-a]isoindoles, via stereocontrolled domino and retro Diels-Alder reactions . Furthermore, this specific stereoisomer forms the core structural component of advanced pharmacological agents, including Cenisertib (AS-703569), an investigational Aurora Kinase inhibitor . The rigid norbornene backbone is also of significant interest in biochemistry for studying enzyme inhibition mechanisms, particularly for PLP-dependent enzymes like ornithine aminotransferase, highlighting its role in probing metabolic pathways relevant to cancer research . This product is intended for research applications and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human, veterinary, or household use.

Properties

IUPAC Name

(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11)/t4-,5+,6+,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQSHSJVMGGQKR-JRTVQGFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C=C[C@@H]1[C@H]([C@H]2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105786-40-1
Record name rel-(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105786-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Material: (1S,2S,3R,4R)-3-Methoxycarbonylamino-bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid

The synthesis begins with the enantiomerically pure carboxylic acid derivative, which serves as the foundational building block. The methoxycarbonyl (Moz) group protects the amine during subsequent reactions, ensuring regioselectivity.

Stepwise Synthesis and Reaction Conditions

Deprotection of the Methoxycarbonyl Group

The protected amine is deprotected under acidic conditions, commonly using hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to reveal the free amine. This step requires careful control to avoid side reactions.

Reaction Scheme:

(1S,2S,3R,4R)-3-Methoxycarbonylamino-bicyclo[2.2.1]hept-5-ene-2-carboxamideHCl or TFAThis compound\text{(1S,2S,3R,4R)-3-Methoxycarbonylamino-bicyclo[2.2.1]hept-5-ene-2-carboxamide} \xrightarrow{\text{HCl or TFA}} \text{this compound}

Key Conditions:

  • Acid Concentration: 4–6 M HCl in dioxane or neat TFA

  • Reaction Time: 2–4 hours

  • Workup: Neutralization with aqueous base followed by extraction.

Industrial-Scale Production Considerations

Large-Scale Reactor Design

Batch reactors with temperature-controlled jackets are preferred for scalability. Continuous flow systems may enhance efficiency for the mixed anhydride step, reducing reaction times and improving safety profiles.

Purification Protocols

  • Crystallization : The final product is purified via recrystallization from ethanol/water mixtures, achieving >99% purity.

  • Chromatography : Reserved for intermediate purification when stereochemical impurities arise.

Comparative Analysis of Synthetic Routes

ParameterLaboratory-Scale MethodIndustrial-Scale Method
Activating Agent Isobutyl chloroformateTrimethylacetyl chloride
Ammonia Source Gaseous NH₃Ammonium hydroxide
Deprotection Acid HCl (gaseous)TFA (neat)
Yield 70–80% (over two steps)85–90% (optimized)

Stereochemical Control and Challenges

The rigid bicyclo[2.2.1]heptene framework imposes significant steric constraints, necessitating precise reaction conditions to retain the (1S,2S,3R,4R) configuration. Key challenges include:

  • Epimerization Risk : High temperatures during deprotection may lead to racemization, mitigated by using TFA at 0°C.

  • Byproduct Formation : Over-activation of the carboxylic acid can generate symmetrical anhydrides, reduced by slow reagent addition .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide as a lead compound in the development of anticancer agents. Its structural resemblance to known anticancer drugs allows for modifications that enhance efficacy against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical models.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant cytotoxicity and potential for further development as anticancer therapeutics .

2. Neurological Disorders
The compound has also been investigated for its neuroprotective properties. Research indicates that it may modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease.

Case Study:
In vitro studies have shown that this compound can enhance neuronal survival under oxidative stress conditions, potentially through the activation of neuroprotective signaling pathways .

Materials Science Applications

1. Polymer Chemistry
The unique bicyclic structure of this compound makes it a suitable candidate for incorporation into polymer matrices to improve mechanical properties and thermal stability.

Case Study:
Research has shown that polymers synthesized with this compound exhibit enhanced tensile strength and thermal resistance compared to traditional polymers without such additives . This property is particularly valuable in creating advanced materials for aerospace and automotive applications.

Synthetic Intermediate

1. Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct complex molecular architectures efficiently.

Table: Synthetic Reactions Involving this compound

Reaction TypeExample ReactionProduct
AlkylationAlkylation with alkyl halidesAlkylated product
AcylationAcylation with acid chloridesAmide derivatives
Coupling ReactionsCoupling with aryl halidesBiaryl compounds

Mechanism of Action

The mechanism of action of (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The amine and carboxamide groups can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. This compound may also interfere with cellular processes by binding to DNA or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

The compound has several stereoisomers, including:

  • (1r,2r,3s,4s)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide (CAS 497855-95-5): A diastereomer with reversed configurations at positions 1, 2, 3, and 4, leading to distinct physicochemical and biological properties .
  • (1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 202187-27-7): The carboxylic acid analog with a similar bicyclic framework but altered hydrogen-bonding capacity due to the -COOH group .
Property Target Compound (1r,2r,3s,4s)-Isomer Carboxylic Acid Analog
Molecular Formula C₈H₁₂N₂O C₈H₁₂N₂O C₈H₁₁NO₂
Functional Group Carboxamide (-CONH₂) Carboxamide Carboxylic Acid (-COOH)
Melting Point Not reported Not reported Not reported
Stereochemistry 1S,2S,3R,4R 1r,2r,3s,4s 1R,2R,3S,4S
Applications Building block for kinase inhibitors Limited data Intermediate in peptide synthesis

Bicyclo[2.2.2]octene Derivatives

Compounds like 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid feature a larger bicyclic system (bicyclo[2.2.2]octene), which increases ring strain and alters conformational flexibility compared to the bicyclo[2.2.1] framework. These derivatives are synthesized via scalable protocols and are used in creating constrained peptide libraries .

Property Target Compound Bicyclo[2.2.2]octene Analog
Ring System Bicyclo[2.2.1]heptene Bicyclo[2.2.2]octene
Ring Strain Higher Lower
Synthetic Utility Drug discovery intermediates Conformationally constrained peptides

Functional Group Variants

Ester Derivatives

Ethyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (CAS 95630-75-4) replaces the carboxamide with an ethyl ester (-COOEt). The hydrochloride salt has a melting point of 129–132°C and is soluble in water and ethanol .

Selenocyanate Derivatives

Compounds like (1R,2S,4R)-N-(3-selenocyanatopropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide introduce a selenocyanate (-SeCN) group, which impacts redox properties and metal-binding affinity. These derivatives are synthesized in low yields (7–22%) and characterized via NMR and HRMS .

Biological Activity

(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide, also known by its CAS number 677757-33-4, is a bicyclic compound with significant potential in medicinal chemistry and biochemistry. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H12ClNO2
  • Molecular Weight : 189.64 g/mol
  • CAS Number : 677757-33-4

The biological activity of this compound is primarily linked to its ability to interact with various amino acid transport systems in cells. It has been shown to inhibit specific transporters that are crucial for amino acid uptake in tumor cells, which can affect tumor growth and proliferation.

Amino Acid Transport Inhibition

Research indicates that this compound acts as an inhibitor of the system L amino acid transporters. In cell uptake studies involving rat 9L gliosarcoma and human U87 glioblastoma cells, this compound demonstrated significant inhibition of amino acid uptake:

Cell Line% Inhibition by BCH% Inhibition by ASC
9L Gliosarcoma83%53%
U87 Glioblastoma67%64%
DU145 Prostate94%83%

These findings suggest that the compound could be useful in targeting amino acid metabolism in cancer therapy .

Pharmacological Effects

The pharmacological profile of this compound includes:

Antitumor Activity : The compound has been evaluated in preclinical models for its antitumor effects. Its ability to inhibit amino acid transporters has been correlated with reduced tumor growth rates in various cancer types.

Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties due to its influence on amino acid transport in neuronal cells, which could be beneficial in conditions like stroke or neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vivo Tumor Models : In studies using rat models with implanted gliosarcoma tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
  • Cellular Uptake Studies : A comparative analysis of cellular uptake showed that the presence of this compound led to a marked decrease in the uptake of essential amino acids necessary for tumor growth and survival .

Q & A

Q. What are the key considerations for stereoselective synthesis of (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide?

Stereoselective synthesis requires precise control of chiral centers. A common approach involves cycloaddition reactions or enzymatic resolution. For example, derivatives of bicyclo[2.2.1]heptene scaffolds are synthesized via Diels-Alder reactions, followed by selective functionalization of amino and carboxamide groups. Analytical validation using chiral HPLC or X-ray crystallography (e.g., unit cell parameters: a=7.555A˚,b=10.023A˚,c=14.423A˚,β=101.29a = 7.555 \, \text{Å}, b = 10.023 \, \text{Å}, c = 14.423 \, \text{Å}, \beta = 101.29^\circ) is critical to confirm stereochemistry .

Q. How can researchers validate the purity and stability of this compound under laboratory conditions?

Purity analysis typically employs reverse-phase HPLC (RP-HPLC) with UV detection, as demonstrated for structurally related bicyclic compounds . Stability studies should assess degradation under varying temperatures and pH. Storage at 20C-20^\circ \text{C} in inert atmospheres is recommended to prevent oxidation or hydrolysis of the carboxamide group. Purity standards (>95%) are verified via NMR and mass spectrometry .

Q. What spectroscopic methods are most effective for structural elucidation?

  • 1H/13C NMR : Assignments rely on coupling constants and NOE correlations to resolve bicyclic ring protons and stereochemistry .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .
  • X-ray Crystallography : Provides absolute configuration (e.g., Flack parameter = 0.01(2) for related selenonium bromide derivatives) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological activity?

The (1S,2S,3R,4R) configuration is critical for receptor binding. For example, thromboxane A2 receptor agonists with similar bicyclic scaffolds show activity dependent on the spatial orientation of substituents . Computational docking studies (e.g., using AutoDock Vina) can model interactions with target proteins, while in vitro assays (e.g., platelet aggregation tests) validate functional outcomes .

Q. What strategies resolve discrepancies between synthetic yields and bioactivity data?

Contradictions may arise from impurities or stereochemical mismatches. Solutions include:

  • Repurification : Use preparative HPLC to isolate enantiopure fractions .
  • Activity Mapping : Compare synthetic batches with reference standards (e.g., CAS 202187-27-7) using dose-response assays .
  • Metabolic Profiling : Assess stability in biological matrices (e.g., liver microsomes) to identify degradation products .

Q. How can structure-activity relationships (SAR) be optimized for this scaffold?

SAR studies often involve:

  • Derivatization : Introduce substituents (e.g., tert-butoxycarbonyl groups) to modulate solubility or binding affinity .
  • Pharmacophore Modeling : Identify critical hydrogen-bond donors/acceptors (e.g., amino and carboxamide groups) .
  • In Vivo Testing : Evaluate pharmacokinetics (e.g., half-life, bioavailability) in rodent models .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Purity Assessment

MethodParametersReference Compound
RP-HPLCColumn: C18, λ = 254 nm, RT = 8.2 minCAS 365544-39-4
Chiral HPLCColumn: Chiralpak AD-H, RT = 12.5 minrac-derivative
X-ray DiffractionSpace group: P21, Z = 2Selenonium bromide

Q. Table 2: Synthetic Routes and Yields

RouteStarting MaterialYield (%)Purity (%)
Diels-AlderBicyclo[2.2.1]hept-5-ene-2-carboxylic acid6598
Enzymatic ResolutionRacemic mixture4599.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Reactant of Route 2
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.